[4-(4-Methoxyphenyl)piperazino][2-(3-pyridyl)-4-quinolyl]methanone
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Overview
Description
[4-(4-Methoxyphenyl)piperazino][2-(3-pyridyl)-4-quinolyl]methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a piperazine ring, a pyridyl group, and a quinoline moiety, making it a multifaceted molecule with diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methoxyphenyl)piperazino][2-(3-pyridyl)-4-quinolyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Methoxyphenylpiperazine Intermediate
Starting Materials: 4-methoxyaniline and piperazine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol, under reflux conditions.
Product: 4-(4-methoxyphenyl)piperazine.
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Coupling with 2-(3-pyridyl)-4-quinolinecarboxylic Acid
Starting Materials: 4-(4-methoxyphenyl)piperazine and 2-(3-pyridyl)-4-quinolinecarboxylic acid.
Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the methoxyphenyl and quinoline moieties.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted under anhydrous conditions.
Products: Reduced forms of the quinoline and pyridyl groups.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Products: Substituted derivatives at the piperazine or quinoline rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.
Biology
Enzyme Inhibition: It has potential as an inhibitor of certain enzymes due to its ability to bind to active sites, thereby modulating biological pathways.
Medicine
Pharmacology: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [4-(4-Methoxyphenyl)piperazino][2-(3-pyridyl)-4-quinolyl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their normal function. This can lead to the modulation of various biochemical pathways, including those involved in inflammation, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl and piperazine moieties but lacks the quinoline and pyridyl groups.
2-(3-Pyridyl)-4-quinolinecarboxylic Acid: Contains the quinoline and pyridyl groups but lacks the methoxyphenyl and piperazine moieties.
Uniqueness
- The combination of methoxyphenyl, piperazine, pyridyl, and quinoline groups in a single molecule makes [4-(4-Methoxyphenyl)piperazino][2-(3-pyridyl)-4-quinolyl]methanone unique. This structural diversity contributes to its wide range of reactivity and potential applications in various fields.
Properties
Molecular Formula |
C26H24N4O2 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(2-pyridin-3-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C26H24N4O2/c1-32-21-10-8-20(9-11-21)29-13-15-30(16-14-29)26(31)23-17-25(19-5-4-12-27-18-19)28-24-7-3-2-6-22(23)24/h2-12,17-18H,13-16H2,1H3 |
InChI Key |
UPBDCDJWAJADRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
Origin of Product |
United States |
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